![molecular formula C13H15ClN4O3S B2969707 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1798540-85-8](/img/structure/B2969707.png)
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
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Overview
Description
2-chloro-1-methyl-1H-imidazole is a chemical compound with the empirical formula C4H5ClN2 . It is a solid substance . Benzamide is an amide derivative of benzoic acid.
Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They participate in a variety of chemical reactions, including [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
2-chloro-1-methyl-1H-imidazole is a solid substance . It has a molecular weight of 116.55 .Scientific Research Applications
Cardiac Electrophysiological Activity : Research has shown that N-substituted imidazolylbenzamides, a class to which the mentioned compound belongs, exhibit significant cardiac electrophysiological activity. These compounds have been compared to potent selective class III agents and are studied for their potential in treating arrhythmias (Morgan et al., 1990).
Antibacterial Agents : Another study highlighted the transformation of sulfamethoxazole (SMX), a related sulfonamide antibacterial, in reactions with chlorine. This research is significant in understanding the fate of sulfonamides like 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide in municipal wastewaters and drinking waters (Dodd & Huang, 2004).
Antiulcer Agents : Compounds with imidazolylbenzamide structures have also been explored for their potential as antiulcer agents. While some did not display significant antisecretory activity, they showed good cytoprotective properties (Starrett et al., 1989).
Carbonic Anhydrase Inhibitors : The compound is structurally related to benzo[b]thiophene sulfonamides, which have been studied for their inhibitory activity against cytosolic and tumor-associated carbonic anhydrase isozymes. These inhibitors have potential applications in cancer treatment (Innocenti et al., 2005).
Antimicrobial and Antiproliferative Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide, related to the compound , have been synthesized and shown to exhibit effective antimicrobial and antiproliferative properties (Abd El-Gilil, 2019).
Microbial Transformation : Research into the microbial transformation of sulfamethoxazole (SMX) under denitrifying conditions has implications for understanding how similar sulfonamides behave in environmental contexts (Nödler et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPVMZJQRQFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide |
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